5-Amino-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazole-4-carbonitrile
CAS No.:
Cat. No.: VC13361665
Molecular Formula: C15H18N4O7
Molecular Weight: 366.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N4O7 |
|---|---|
| Molecular Weight | 366.33 g/mol |
| IUPAC Name | [(2R,3S,4S,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12+,13+,15-/m1/s1 |
| Standard InChI Key | KWUWYLFGHOSANL-UKTARXLSSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a beta-D-ribofuranose sugar backbone with acetyl groups at the 2', 3', and 5' hydroxyl positions, covalently linked to a 5-aminoimidazole-4-carbonitrile moiety. The ribose protection strategy stabilizes the molecule during synthetic transformations, while the electron-withdrawing cyano group at position 4 directs nucleophilic attacks during ring-expansion reactions . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 366.33 g/mol | |
| IUPAC Name | [(2R,3S,4S,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate | |
| Isomeric SMILES | CC(=O)OC[C@@H]1C@@HOC(=O)C |
The stereochemistry at the ribofuranosyl anomeric carbon (β-configuration) ensures proper spatial orientation for downstream biochemical interactions .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict a polar surface area (PSA) of 155.76 Ų and a logP value of 0.24, indicating moderate hydrophilicity . The exact mass (366.118 g/mol) aligns with high-resolution mass spectrometry expectations.
Synthesis and Manufacturing
Reaction Pathways
The compound is synthesized through sequential protection, coupling, and dehydration steps:
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Ribose Protection: Beta-D-ribofuranose undergoes tri-O-acetylation using acetic anhydride to yield 2',3',5'-tri-O-acetylribofuranose .
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Glycosylation: The protected ribose couples with 5-aminoimidazole-4-carboxamide (AICAR) via Vorbrüggen glycosylation, employing a Lewis acid catalyst (e.g., trimethylsilyl triflate) .
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Dehydration: The carboxamide group at position 4 is dehydrated to a nitrile using acyl chlorides (e.g., POCl₃) in the presence of organic bases like triethylamine .
Process Optimization
Patent US3450693A highlights the use of 2',3'-O-isopropylidene protection as an alternative to acetylation for enhanced regioselectivity during imidazole coupling . Yield improvements (≥75%) are achieved by maintaining anhydrous conditions and stoichiometric control over the dehydrating agent .
Pharmaceutical Applications
Adenosine Precursor
The compound serves as a pivotal intermediate in adenosine production. Ring-closure reactions with formamide or alkyl orthoformates under ammonolytic conditions yield the purine skeleton, followed by deacetylation to release adenosine . This route bypasses traditional fermentation methods, offering scalability for antiviral and cardiovascular drug manufacturing .
Nucleoside Analog Development
Structural modifications at the cyano position enable the synthesis of antiviral nucleoside analogs. For instance, substituting the nitrile with thiocyanate groups has produced candidates with activity against RNA viruses .
Recent Advances and Future Directions
Catalytic Dehydration Innovations
Recent studies explore enzymatic dehydration as a greener alternative to acyl chlorides. Carboxamide dehydratases from Pseudomonas spp. have shown promise in converting AICAR derivatives to cyano intermediates without organic solvents .
Targeted Drug Delivery Systems
Conjugation with lipid nanoparticles enhances the cellular uptake of acetyl-protected intermediates, potentially improving the bioavailability of adenosine-based therapeutics .
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